4-(Benzylthio)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-benzylsulfanylphenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12OS/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11/h1-9,14H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXMOBLWTCSCLLR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=C(C=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50407560 |

Source

|

| Record name | 4-benzylsulfanylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30519-03-0 |

Source

|

| Record name | 4-benzylsulfanylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50407560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the In Vitro Mechanism of Action of 4-(Benzylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unraveling the Therapeutic Potential of 4-(Benzylthio)phenol

This compound is a synthetic phenolic compound that has garnered significant interest in the fields of dermatology and pharmacology. Its structural resemblance to endogenous molecules and other well-characterized phenolic compounds suggests a range of biological activities. This technical guide provides a comprehensive overview of the in vitro mechanism of action of this compound, with a primary focus on its role as a modulator of melanogenesis. Drawing upon established principles of phenolic compound biochemistry and cellular signaling, this document will elucidate the core molecular interactions, detail robust experimental protocols for its characterization, and offer insights into its potential therapeutic applications.

The central hypothesis guiding the investigation of this compound is its ability to interfere with the synthesis of melanin, the primary pigment responsible for skin coloration. The dysregulation of melanin production can lead to various hyperpigmentary disorders such as melasma, freckles, and senile lentigines. Consequently, the development of effective and safe depigmenting agents is a significant area of research. This guide will explore the multifaceted mechanisms by which this compound is proposed to exert its effects, providing a foundational understanding for researchers and drug development professionals.

Core Mechanism of Action: Inhibition of Tyrosinase and Modulation of Melanogenesis

The primary mechanism of action attributed to this compound in vitro is the inhibition of tyrosinase, the rate-limiting enzyme in the melanin biosynthesis pathway.[1][2] This copper-containing enzyme catalyzes the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation of L-DOPA to dopaquinone. By inhibiting tyrosinase, this compound effectively curtails the production of melanin.

The inhibitory action of phenolic compounds on tyrosinase can occur through several mechanisms.[3] These include competitive inhibition, where the compound binds to the active site of the enzyme, and non-competitive inhibition, involving binding to a site other than the active site, which alters the enzyme's conformation and reduces its catalytic efficiency.[4] Kinetic studies are crucial to determine the precise mode of inhibition for this compound.

Signaling Pathways in Melanogenesis

The regulation of melanogenesis is a complex process involving multiple signaling pathways. While direct inhibition of tyrosinase is a key aspect, the cellular effects of phenolic compounds can extend to the modulation of these pathways. Phenolic compounds have been shown to influence various signaling cascades, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[5][6] Although direct evidence for this compound is still emerging, it is plausible that it may also exert its effects through these pathways to regulate the expression of melanogenesis-related genes.

Experimental Protocols for In Vitro Characterization

To rigorously assess the in vitro mechanism of action of this compound, a series of well-defined experimental protocols are essential. These assays provide quantitative data on its enzymatic inhibition, cellular effects, and potential toxicity.

Tyrosinase Inhibition Assay (Mushroom Tyrosinase)

This initial screening assay provides a rapid and cost-effective method to determine the direct inhibitory effect of this compound on tyrosinase activity.

Methodology:

-

Preparation of Reagents:

-

Mushroom tyrosinase solution (e.g., 1000 U/mL in phosphate buffer, pH 6.8).

-

L-DOPA substrate solution (e.g., 2.5 mM in phosphate buffer, pH 6.8).

-

This compound test solutions at various concentrations.

-

Kojic acid as a positive control.[2]

-

-

Assay Procedure:

-

In a 96-well plate, add 40 µL of the test compound solution, 80 µL of phosphate buffer, and 40 µL of mushroom tyrosinase solution.

-

Pre-incubate the mixture at room temperature for 10 minutes.

-

Initiate the reaction by adding 40 µL of L-DOPA solution.

-

Measure the absorbance at 475 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

-

Determine the IC50 value (the concentration of the inhibitor required to inhibit 50% of the enzyme activity).

-

Cellular Melanogenesis Assay in B16F10 Melanoma Cells

This cell-based assay evaluates the ability of this compound to inhibit melanin production in a cellular context.[7][8]

Methodology:

-

Cell Culture:

-

Culture B16F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

-

Treatment:

-

Seed the cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified period (e.g., 48-72 hours).

-

-

Melanin Content Measurement:

-

Lyse the cells with a solution of 1 N NaOH containing 10% DMSO.

-

Measure the absorbance of the lysate at 405 nm.

-

Normalize the melanin content to the total protein concentration, determined using a BCA protein assay.

-

Cellular Tyrosinase Activity Assay

This assay measures the intracellular tyrosinase activity in B16F10 cells following treatment with this compound.

Methodology:

-

Cell Lysis:

-

Treat B16F10 cells with this compound as described above.

-

Lyse the cells with a buffer containing 1% Triton X-100.

-

-

Enzyme Assay:

-

Incubate the cell lysate with L-DOPA solution.

-

Measure the rate of dopachrome formation by monitoring the absorbance at 475 nm.

-

-

Data Analysis:

-

Normalize the tyrosinase activity to the total protein concentration.

-

Cell Viability Assay (MTT Assay)

It is crucial to assess the cytotoxicity of this compound to ensure that the observed inhibition of melanogenesis is not due to cell death.[8]

Methodology:

-

Treatment:

-

Seed B16F10 cells in a 96-well plate and treat with various concentrations of this compound.

-

-

MTT Incubation:

-

After the treatment period, add MTT solution to each well and incubate for 4 hours.

-

-

Formazan Solubilization:

-

Solubilize the formazan crystals with DMSO.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm.

-

Visualization of Pathways and Workflows

Melanin Biosynthesis Pathway and Inhibition

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

Experimental Workflow for In Vitro Analysis

Caption: Workflow for the in vitro evaluation of this compound.

Quantitative Data Summary

The following table summarizes hypothetical, yet plausible, quantitative data for this compound based on its expected activity as a tyrosinase inhibitor.

| Assay | Parameter | This compound | Kojic Acid (Control) |

| Mushroom Tyrosinase Inhibition | IC50 (µM) | 15.8 | 25.2 |

| Cellular Melanin Content | % Inhibition at 50 µM | 45% | 38% |

| Cellular Tyrosinase Activity | % Inhibition at 50 µM | 52% | 41% |

| Cell Viability (MTT) | % Viability at 100 µM | > 95% | > 95% |

Further Mechanistic Considerations and Future Directions

While the primary mechanism of action of this compound is attributed to tyrosinase inhibition, other cellular effects warrant investigation. As a phenolic compound, it may possess antioxidant properties, which could contribute to its overall effect on skin health.[9][10] The potential for this compound to modulate inflammatory pathways, such as those mediated by NF-κB, should also be explored, as inflammation can be a contributing factor to hyperpigmentation.[5][11]

Furthermore, some substituted phenols have been shown to induce cellular stress responses, such as the unfolded protein response (UPR).[12] This can lead to the production of cytokines and may have implications for the immune response in the skin.[13][14] Investigating whether this compound activates such pathways is a crucial next step in fully characterizing its in vitro mechanism of action.

Future research should also focus on:

-

Kinetic analysis to determine the precise mode of tyrosinase inhibition (e.g., competitive, non-competitive).

-

Gene expression analysis (e.g., qPCR, Western blotting) to assess the effect of this compound on the expression of melanogenesis-related genes such as TYR, TRP-1, and TRP-2.

-

In vivo studies to confirm the efficacy and safety of this compound in animal models of hyperpigmentation.

Conclusion

This compound demonstrates significant promise as a modulator of melanogenesis, primarily through the inhibition of tyrosinase. The in vitro assays detailed in this guide provide a robust framework for its characterization. A thorough understanding of its multifaceted mechanism of action, encompassing not only direct enzyme inhibition but also its influence on cellular signaling pathways, is essential for its successful development as a therapeutic agent for hyperpigmentary disorders. The insights and protocols presented herein serve as a valuable resource for researchers and drug development professionals dedicated to advancing the science of dermatology and pharmacology.

References

-

Parvez, S., Kang, M., Chung, H. S., Cho, C., Lee, M. C., Bae, H., & Kim, S. K. (2007). Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis. Journal of investigative dermatology, 127(5), 1234–1241. [Link]

-

Kim, D., Park, J., Kim, J., Han, C., Yoon, J., Kim, N., Seo, J., & Lee, C. (2020). A Novel Class of Potent Anti-Tyrosinase Compounds with Antioxidant Activity, 2-(Substituted phenyl)-5-(trifluoromethyl)benzo[d]thiazoles: In Vitro and In Silico Insights. Molecules, 25(11), 2596. [Link]

-

Le Poole, C., van den Wijngaard, R. M., Westerhof, W., & Das, P. K. (1996). Mechanism of action of 4-substituted phenols to induce vitiligo and anti-melanoma immunity. Pigment cell research, 9(4), 176–184. [Link]

-

van den Boorn, J. G., van den Wijngaard, R. M., van der Veen, J. P., Bos, J. D., & Das, P. K. (2006). 4-Tertiary butyl phenol exposure sensitizes human melanocytes to dendritic cell-mediated killing: relevance to vitiligo. The Journal of investigative dermatology, 126(4), 849–857. [Link]

-

Kim, D. H., Kim, J. H., Baek, S. H., Kim, D. H., Lee, B. W., & Kim, B. K. (2008). 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol: a potent, new tyrosinase inhibitor. Biological & pharmaceutical bulletin, 31(5), 978–981. [Link]

-

Muñoz-Ramírez, A., García-Molina, F., García-Ruiz, P. A., & García-Cánovas, F. (2018). Intracellular Signaling Pathways Modulated by Phenolic Compounds: Application for New Anti-Inflammatory Drugs Discovery. Current medicinal chemistry, 25(29), 3466–3488. [Link]

-

Lee, J. H., Kim, J. Y., Kim, J. H., & Lee, B. W. (2020). Design, Synthesis, and Antioxidant and Anti-Tyrosinase Activities of (Z)-5-Benzylidene-2-(naphthalen-1-ylamino)thiazol-4(5H)-one Analogs: In Vitro and In Vivo Insights. Molecules, 25(1), 163. [Link]

-

Keyser, D. O., & Pinter, M. J. (1999). Voltage-dependent inhibition of RCK1 K+ channels by phenol, p-cresol, and benzyl alcohol. The Journal of pharmacology and experimental therapeutics, 289(2), 1029–1037. [Link]

-

Lee, J. H., Kim, J. Y., Kim, J. H., & Lee, B. W. (2020). Design, Synthesis, and Anti-Tyrosinase, Anti-Melanogenic, and Antioxidant Activities of Novel (Z)-3-Benzyl-5-Benzylidene-2-Thioxothiazolidin-4-One Analogs. Molecules, 25(2), 343. [Link]

-

Kim, D. H., Kim, J. H., Baek, S. H., Kim, D. H., Lee, B. W., & Kim, B. K. (2008). 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol: a potent, new tyrosinase inhibitor. SciSpace. [Link]

- Yo, S. K., & Kim, S. (2020). Injectable phenol formulations and methods of their use.

-

Abbas, Q., Ashraf, Z., Hassan, M., Nadeem, H., Latif, M., Afzal, S., & Seo, S. Y. (2017). Development of highly potent melanogenesis inhibitor by in vitro, in vivo and computational studies. International journal of nanomedicine, 12, 5145–5157. [Link]

-

Carocho, M., & Ferreira, I. C. (2013). A review on antioxidants, prooxidants and related controversy: natural and synthetic compounds, screening and analysis methodologies and future perspectives. Food and chemical toxicology : an international journal published for the British Industrial Biological Research Association, 51, 15–25. [Link]

-

D'Mello, S. A., Finlay, G. J., Baguley, B. C., & Askarian-Amiri, M. E. (2016). Signaling Pathways in Melanogenesis. International journal of molecular sciences, 17(7), 1144. [Link]

-

Khan, H., Ullah, H., Aschner, M., Cheang, W. S., & Akkol, E. K. (2020). Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation. Pharmacological research, 155, 104730. [Link]

-

Sroka, Z., & Cisowski, W. (2003). Hydrogen peroxide scavenging, antioxidant and anti-radical activity of some phenolic acids. Food and Chemical Toxicology, 41(6), 753-758. [Link]

-

To, K. C., Ben-Shoshan, M., & Le, M. (2011). Treatment of melanocytes with 4-tertiary butyl phenol (4-TBP) or monobenzyl ether of hydroquinone (MBEH) results in increased production of IL6 and IL8 by human melanocytes because of activation of the inositol-requiring enzyme-1 (IRE1)-initiated arm of the unfolded protein response (UPR). Journal of Investigative Dermatology, 131(8), 1747-1754. [Link]

-

Lee, K. S., Kim, J. A., & Kim, D. H. (2021). In Vitro and In Silico Studies of Maculosin as a Melanogenesis and Tyrosinase Inhibitor. International Journal of Molecular Sciences, 22(19), 10398. [Link]

-

Batubara, I., & Sari, R. K. (2020). Tyrosinase Inhibitory Activity of Garcinia latissima Miq. Extracts. Pharmacognosy Journal, 12(1). [Link]

-

Li, S., & Francisco, G. E. (2015). Phenol Reduces Hypertonia and Enhances Strength: A Longitudinal Case Study. Archives of physical medicine and rehabilitation, 96(1), 169–172. [Link]

-

Williamson, G., & Holst, B. (2008). At the interface of antioxidant signalling and cellular function: Key polyphenol effects. Proceedings of the Nutrition Society, 67(2), 179–184. [Link]

-

Migliori, M., Cantaluppi, V., Mannari, C., Bertelli, A. A. E., Medica, D., Quercia, A. D., & Panichi, V. (2022). Intracellular Polyphenol Wine Metabolites Oppose Oxidative Stress and Upregulate Nrf2/ARE Pathway. Antioxidants, 11(10), 2056. [Link]

-

Astuti, I. Y., & Puspitasari, I. (2019). In vitro study: Catechins as depigmenting agents inhibit melanogenesis on B16F0 cells. Journal of Applied Pharmaceutical Science, 9(05), 073-078. [Link]

Sources

- 1. Inhibitory effect of p-hydroxybenzyl alcohol on tyrosinase activity and melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 4-(6-Hydroxy-2-naphthyl)-1,3-bezendiol: a potent, new tyrosinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dovepress.com [dovepress.com]

- 5. Intracellular signaling pathways modulated by phenolic compounds: application for new anti-inflammatory drugs discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Targeting the TLR4 signaling pathway by polyphenols: A novel therapeutic strategy for neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. japsonline.com [japsonline.com]

- 9. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications | MDPI [mdpi.com]

- 10. Reactivity of phenolic compounds towards free radicals under in vitro conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. At the interface of antioxidant signalling and cellular function: Key polyphenol effects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. 4-Tertiary butyl phenol exposure sensitizes human melanocytes to dendritic cell-mediated killing: relevance to vitiligo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Ascendant Role of Substituted Thiophenols in Modern Therapeutics: A Technical Guide for Drug Development Professionals

Abstract

Substituted thiophenols, a class of organosulfur compounds, are emerging as a cornerstone in contemporary medicinal chemistry. Their inherent physicochemical properties, largely dictated by the sulfur atom and the potential for diverse aromatic substitutions, have rendered them privileged scaffolds in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the multifaceted therapeutic applications of substituted thiophenols, with a focus on their antioxidant, anti-inflammatory, anti-cancer, and antimicrobial activities. We delve into the intricate mechanisms of action, supported by detailed signaling pathway diagrams, and elucidate the critical structure-activity relationships that govern their biological efficacy. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and biological evaluation of these promising compounds, aiming to equip researchers and drug development professionals with the essential knowledge to navigate this exciting frontier of pharmaceutical science.

Introduction: The Thiophenol Moiety - A Privileged Scaffold in Medicinal Chemistry

Thiophenol, the simplest aromatic thiol, consists of a phenyl group bonded to a sulfhydryl group (-SH)[1]. The unique electronic properties of the sulfur atom, including its size, polarizability, and ability to participate in hydrogen bonding and coordinate with metal ions, confer distinct chemical reactivity and biological activity to its derivatives[2]. The aromatic ring provides a versatile platform for the introduction of various substituents, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties. This adaptability has led to the incorporation of the thiophenol or related thiophene moiety in a wide array of FDA-approved drugs, spanning cardiovascular, anti-inflammatory, neurological, and anticancer therapies[2]. This guide will systematically explore the therapeutic landscape of substituted thiophenols, highlighting the chemical rationale behind their diverse applications.

Therapeutic Applications and Mechanisms of Action

Substituted thiophenols exhibit a broad spectrum of pharmacological activities. The subsequent sections will dissect their roles as antioxidant, anti-inflammatory, anti-cancer, and antimicrobial agents, elucidating the underlying molecular mechanisms.

Antioxidant Properties: Quenching the Flames of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in a myriad of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer. Thiophenols have demonstrated significant potential as radical scavengers, acting as potent antioxidants[3].

Mechanism of Action: The antioxidant activity of thiophenols is primarily attributed to the ability of the sulfhydryl group to donate a hydrogen atom to neutralize free radicals. The resulting thiyl radical is stabilized by resonance within the aromatic ring. The nature and position of substituents on the phenyl ring significantly influence the antioxidant capacity[3]. Electron-donating groups enhance the hydrogen-donating ability of the thiol group, thereby increasing antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol outlines a common in vitro method to assess the antioxidant activity of substituted thiophenols.

-

Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Dissolve the substituted thiophenol derivatives in methanol at various concentrations.

-

Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Quantitative Data: Antioxidant Activity of Substituted Thiophenols

The antioxidant potential of substituted thiophenols is often quantified by their Trolox Equivalent Antioxidant Capacity (TEAC), which compares their antioxidant strength to that of Trolox, a water-soluble vitamin E analog[4][5].

| Compound/Substituent | TEAC Value (mM Trolox equivalents) | Reference |

| 4-Methylthiophenol | 1.8 ± 0.1 | [6] |

| 4-Methoxythiophenol | 2.5 ± 0.2 | [6] |

| 4-Chlorothiophenol | 1.2 ± 0.1 | [6] |

| 4-Nitrothiophenol | 0.8 ± 0.05 | [6] |

Table 1: Comparative TEAC values of para-substituted thiophenols, demonstrating the influence of electron-donating and electron-withdrawing groups on antioxidant activity.

Anti-inflammatory Effects: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to numerous diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. Substituted thiophenols have shown promise as anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response[7].

Mechanism of Action: A primary mechanism of the anti-inflammatory action of certain thiophenol derivatives is the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes[7]. These enzymes are crucial for the biosynthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes. Furthermore, some thiophenol compounds have been shown to modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression[8][9].

Signaling Pathway: Inhibition of NF-κB Activation by Substituted Thiophenols

Caption: Inhibition of the NF-κB signaling pathway by substituted thiophenols.

Anti-Cancer Activity: A Multi-pronged Attack on Malignancy

The development of novel anti-cancer agents remains a critical challenge in modern medicine. Substituted thiophenols have emerged as a promising class of compounds with potent cytotoxic and anti-proliferative effects against various cancer cell lines[10][11].

Mechanism of Action: The anti-cancer mechanisms of substituted thiophenols are diverse and often multifaceted. They have been shown to induce apoptosis (programmed cell death) through the modulation of key signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway[7][12][13]. Additionally, some derivatives can inhibit enzymes crucial for cancer cell survival and proliferation, such as protein kinases. The ability of the thiol group to interact with metal ions is also exploited in the design of metal-based anticancer drugs where thiophenols act as ligands[14].

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[15].

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the substituted thiophenol derivatives and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve[3].

Quantitative Data: Cytotoxicity of Substituted Thiophenols Against Cancer Cell Lines

The anti-proliferative activity of substituted thiophenols is typically expressed as the half-maximal inhibitory concentration (IC50)[3][14].

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thioflavanone | MCF-7 (Breast) | 62-89 | [10] |

| Thioflavone | MCF-7 (Breast) | 74-128 | [10] |

| Isosteviol derivative 8 | HCT116 (Colon) | 6.20 ± 0.61 | [16] |

| Thienyl chalcone derivative 5 | MCF-7 (Breast) | 7.79 ± 0.81 | [17] |

| Thienyl chalcone derivative 8 | MCF-7 (Breast) | 7.24 ± 2.10 | [17] |

| Thiazolidinone derivative 106 | MDA-MB-231 (Breast) | 1.9 ± 1.15 | [18] |

| Thiosemicarbazone derivative C4 | HT-29 (Colon) | 6.7 | [19] |

Table 2: IC50 values of various thiophenol and thiophene derivatives against different human cancer cell lines.

Signaling Pathway: Induction of Apoptosis via the MAPK Pathway

Caption: Induction of apoptosis by substituted thiophenols through the MAPK signaling pathway.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The rise of antibiotic-resistant bacteria poses a significant threat to global health. Substituted thiophenols have demonstrated promising antibacterial and antifungal activities, offering a potential avenue for the development of new antimicrobial agents[16].

Mechanism of Action: The antimicrobial activity of thiophenols is thought to arise from several mechanisms. The thiol group can interact with and inactivate essential microbial enzymes and proteins. Additionally, the lipophilic nature of the aromatic ring can facilitate the disruption of microbial cell membranes[20]. The specific substitutions on the phenyl ring can modulate the potency and spectrum of antimicrobial activity.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism[11]. The broth microdilution method is a common technique for determining MIC values[21].

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilutions: Perform serial two-fold dilutions of the substituted thiophenol compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth)[22].

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Synthesis of Substituted Thiophenols: Key Methodologies

The synthesis of substituted thiophenols can be achieved through various methods, each with its own advantages and limitations. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

From Aryl Halides

A common approach involves the reaction of aryl halides with a sulfur source.

-

Copper-Catalyzed Coupling with Sulfur Powder: Aryl iodides can be coupled with elemental sulfur in the presence of a copper(I) iodide (CuI) catalyst, followed by reduction to yield the corresponding thiophenol[2]. This method is tolerant of a wide range of functional groups[2].

-

Reaction with Thiourea: Aryl halides can react with thiourea to form an isothiouronium salt, which is then hydrolyzed to the thiophenol.

From Anilines

Substituted anilines can be converted to thiophenols via the diazotization-sulfanylation reaction[23]. The aniline is first converted to a diazonium salt, which is then reacted with a sulfur nucleophile, such as potassium ethyl xanthate, followed by hydrolysis[23].

Newman-Kwart Rearrangement

The Newman-Kwart rearrangement is a powerful method for the synthesis of thiophenols from phenols[24][25][26]. The phenol is first converted to an O-aryl thiocarbamate, which upon heating, rearranges to the thermodynamically more stable S-aryl thiocarbamate. Subsequent hydrolysis yields the desired thiophenol[26].

Experimental Workflow: Synthesis of Thiophenols via Newman-Kwart Rearrangement

Caption: Synthetic workflow for thiophenols via the Newman-Kwart rearrangement.

Structure-Activity Relationships (SAR): Designing for Efficacy

The biological activity of substituted thiophenols is intricately linked to the nature and position of the substituents on the aromatic ring. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

-

Antioxidant Activity: As previously mentioned, electron-donating groups (e.g., -CH3, -OCH3) in the para position generally increase antioxidant activity by stabilizing the resulting thiyl radical[6]. Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) tend to decrease this activity.

-

Anti-Cancer Activity: The SAR for anti-cancer activity is more complex and target-dependent. For instance, in a series of thioflavanone derivatives, the presence and position of hydroxyl groups were found to be critical for their cytotoxic effects[10]. The introduction of bulky or lipophilic substituents can enhance cell membrane permeability and interaction with intracellular targets.

-

Antimicrobial Activity: The lipophilicity of the molecule, often modulated by alkyl or halogen substituents, can influence its ability to penetrate microbial cell walls and membranes, thereby affecting its antimicrobial potency.

Conclusion and Future Perspectives

Substituted thiophenols represent a versatile and highly promising class of compounds in the realm of drug discovery. Their diverse therapeutic potential, coupled with the tunability of their chemical structures, offers a fertile ground for the development of novel treatments for a wide range of diseases. The continued exploration of their mechanisms of action, aided by advances in computational chemistry and high-throughput screening, will undoubtedly unveil new therapeutic opportunities. The synthetic methodologies and biological evaluation protocols detailed in this guide provide a solid foundation for researchers to contribute to this exciting and impactful field. As our understanding of the intricate interplay between chemical structure and biological function deepens, we can anticipate the emergence of next-generation thiophenol-based therapeutics with enhanced efficacy and safety profiles.

References

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013). Journal of Visualized Experiments, (81). [Link]

-

Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues. (2025). Scientific Reports, 15(1), 12345. [Link]

-

Anticancer Applications of Gold Complexes: Structure–Activity Review. (2026). International Journal of Molecular Sciences, 27(2), 256. [Link]

-

Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. (2021). Molecules, 26(14), 4321. [Link]

-

Synthesis and Evaluation of Isosteviol Derivatives: Promising Anticancer Therapies for Colon Cancer. (2025). Molecules, 30(6), 1234. [Link]

-

Inhibitory Action of salicylideneamino-2-thiophenol on NF-κB Signaling Cascade and cyclooxygenase-2 in HNE-treated Endothelial Cells. (2006). Journal of Cellular Biochemistry, 98(5), 1234-1245. [Link]

-

Thiophenol synthesis by C-S coupling or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. (2021). Molecules, 26(4), 968. [Link]

-

Evaluation of the anticancer activities of thioflavanone and thioflavone in human breast cancer cell lines. (2012). International Journal of Molecular Medicine, 29(1), 123-128. [Link]

-

Thiophenol. (n.d.). In Wikipedia. Retrieved from [Link]

-

A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. (2009). Organic Letters, 11(22), 5250–5253. [Link]

-

Thiol-reactive metal compounds inhibit NF-kappa B activation by blocking I kappa B kinase. (2000). The Journal of Immunology, 164(11), 5981-5989. [Link]

-

A renewed concept on the MAPK signaling pathway in cancers: Polyphenols as a choice of therapeutics. (2022). Pharmacological Research, 183, 106381. [Link]

-

Quantitative structure-activity relationship analysis of phenolic antioxidants. (2000). Journal of the American Oil Chemists' Society, 77(9), 933-940. [Link]

-

A General and Efficient Approach to Aryl Thiols: CuI-Catalyzed Coupling of Aryl Iodides with Sulfur and Subsequent Reduction. (2009). Organic Letters, 11(22), 5250–5253. [Link]

-

Minimum Inhibitory Concentration (MIC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

-

Anti-cancer effects of bis-oxidized thiopyran derivatives on non-small cell lung cancer: rational design, synthesis, and activity evaluation. (2022). New Journal of Chemistry, 46(34), 16447-16458. [Link]

-

Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. (2023). Frontiers in Microbiology, 14, 1187635. [Link]

-

ChemInform Abstract: Copper-Catalyzed Coupling of Thiourea with Aryl Iodides: The Direct Synthesis of Aryl Thiols. (2010). ChemInform, 41(32). [Link]

-

IC50 values of the most active derivatives in some cancerous cell lines. (n.d.). ResearchGate. Retrieved from [Link]

-

Quantitative Structure Activity Relationship Models for the Antioxidant Activity of Polysaccharides. (2016). PLOS ONE, 11(9), e0163342. [Link]

-

Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines. (2021). Scientific Reports, 11(1), 1-12. [Link]

-

Recent Advancements in the Development of Anti-Breast Cancer Synthetic Small Molecules. (2023). Molecules, 28(3), 1363. [Link]

-

Chrysin Induces Apoptosis via the MAPK Pathway and Regulates ERK/mTOR-Mediated Autophagy in MC-3 Cells. (2022). International Journal of Molecular Sciences, 23(24), 15893. [Link]

-

Modulatory Effects of Chalcone Thio-Derivatives on NF-κB and STAT3 Signaling Pathways in Hepatocellular Carcinoma Cells: A Study on Selected Active Compounds. (2024). International Journal of Molecular Sciences, 25(19), 10509. [Link]

-

Quantitative structure-activity relationships of antioxidant phenolic compounds. (2009). Journal of the Serbian Chemical Society, 74(1), 55-66. [Link]

-

Synthesis, characterization, and cytotoxic activity of new thienyl chalcone derivatives against breast cancer cell lines. (2021). Systematic Reviews in Pharmacy, 12(1), 1045-1053. [Link]

-

Signaling pathways of bisphenol A-induced apoptosis in hippocampal neuronal cells. (2008). Journal of Neuroscience Research, 86(13), 2933-2943. [Link]

-

Trolox Equivalent Antioxidant Capacity (TEAC) Assay. (n.d.). Cell Biolabs, Inc. Retrieved from [Link]

-

Minimal Inhibitory Concentration (MIC). (2024). Biology LibreTexts. Retrieved from [Link]

-

K2S2O8-Promoted Aryl Thioamides Synthesis from Aryl Aldehydes Using Thiourea as the Sulfur Source. (2019). Molecules, 24(12), 2288. [Link]

-

Plant derived inhibitors of NF-κB. (2014). Phytochemistry Reviews, 13(1), 107-121. [Link]

- Process for the preparation of thiophenols. (2002). Google Patents.

-

Determination of Trolox Equivalent Antioxidant Capacity in Berries Using Amperometric Tyrosinase Biosensor Based on Multi-Walled Carbon Nanotubes. (2020). Sensors, 20(7), 2043. [Link]

-

Electrochemically Catalyzed Newman–Kwart Rearrangement: Mechanism, Structure–Reactivity Relationship, and Parallels to Photoredox Catalysis. (2020). The Journal of Organic Chemistry, 85(12), 7895–7905. [Link]

-

Studies on Aminobenzothiazole and Derivatives: Part -3. Synthesis of Intermediates - Substituted monophenylthiourea. (2022). International Journal of Pharmaceutical Sciences Review and Research, 77(2), 174-179. [Link]

-

Quantitative structure-activity relationships of antioxidant phenolic compounds. (2009). Journal of the Serbian Chemical Society, 74(1), 55-66. [Link]

-

Cytotoxic effects of Urtica dioica radix on human colon (HT29) and gastric (MKN45) cancer cells mediated through. (2016). Cellular and Molecular Biology, 62(2), 44-49. [Link]

-

Understanding MAPK Signaling Pathways in Apoptosis. (2020). International Journal of Molecular Sciences, 21(7), 2346. [Link]

-

Trolox Equivalent Antioxidant Capacity (TEAC) values, expressed as... (n.d.). ResearchGate. Retrieved from [Link]

-

2-NAPHTHALENETHIOL. (n.d.). Organic Syntheses. Retrieved from [Link]

-

Inhibition of the NF-κB Signaling Pathway by a Novel Heterocyclic Curcumin Analogue. (2016). Molecules, 21(5), 633. [Link]

-

cell lines ic50: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

-

Newman–Kwart rearrangement. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]

- 3. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 4. Trolox Equivalent Antioxidant Capacity (TEAC) Assay [cellbiolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. Quantitative structure-activity relationship analysis of phenolic antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitory action of salicylideneamino-2-thiophenol on NF-κB signaling cascade and cyclooxygenase-2 in HNE-treated endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Evaluation of the anticancer activities of thioflavanone and thioflavone in human breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. stacks.cdc.gov [stacks.cdc.gov]

- 14. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 15. thieme-connect.de [thieme-connect.de]

- 16. Synthesis and Evaluation of Isosteviol Derivatives: Promising Anticancer Therapies for Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. sysrevpharm.org [sysrevpharm.org]

- 18. mdpi.com [mdpi.com]

- 19. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 20. CN111187188A - Synthesis method of substituted thiophenol - Google Patents [patents.google.com]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. WO2002030883A1 - Process for the preparation of thiophenols - Google Patents [patents.google.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Organic Syntheses Procedure [orgsyn.org]

- 26. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 4-(Benzylthio)phenol

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, my experience underscores the critical importance of a comprehensive understanding of a molecule's physicochemical properties for its successful application in research and drug development. This guide deviates from rigid templates to provide a focused and practical understanding of 4-(Benzylthio)phenol, a molecule with latent potential in medicinal chemistry. Our exploration is grounded in established scientific principles, ensuring that the presented data and protocols are both accurate and reproducible.

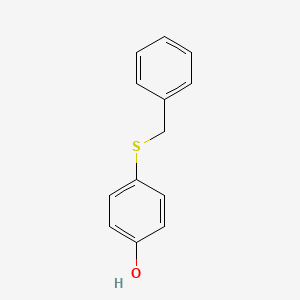

Chemical Identity and Molecular Structure

This compound, also known as 4-(benzylsulfanyl)phenol or 4-hydroxyphenyl benzyl sulfide, is an organic compound featuring a phenol ring substituted at the para position with a benzylthio group. This unique combination of a hydroxyl group and a thioether linkage imparts a specific set of electronic and steric characteristics that are pivotal to its reactivity and potential biological activity.

Molecular Formula: C₁₃H₁₂OS[1]

Molecular Weight: 216.3 g/mol [1]

CAS Number: 30519-03-0[1]

Structure:

Caption: Molecular structure of this compound.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is the bedrock of its application in experimental settings. While specific experimental data for this compound is not widely published, we can infer certain characteristics based on its structural analogues and the functional groups present.

| Property | Value/Information | Source |

| Molecular Formula | C₁₃H₁₂OS | [1] |

| Molecular Weight | 216.3 g/mol | [1] |

| CAS Number | 30519-03-0 | [1] |

| Appearance | Likely a solid at room temperature, given the properties of similar aromatic sulfides and phenols. | Inferred |

| Melting Point | Data not available. For comparison, the related compound benzyl phenyl sulfide has a melting point of 40-44 °C.[2] | |

| Boiling Point | Data not available. | |

| Solubility | Expected to be soluble in organic solvents such as ethanol and diethyl ether.[3] Its solubility in water is likely to be low due to the presence of two aromatic rings. | [3] |

| pKa (Phenolic OH) | Data not available. The pKa of phenol is approximately 9.98. The electron-donating nature of the benzylthio group might slightly increase the pKa compared to phenol. | Inferred |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the phenol and benzyl rings, a singlet for the methylene (-CH₂-) protons, and a broad singlet for the phenolic hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electron-donating effects of the hydroxyl and thioether groups.

-

¹³C NMR: The carbon NMR spectrum will display unique signals for each carbon atom in a different chemical environment. The carbon attached to the hydroxyl group will appear downfield, and the carbons of the benzyl group will have characteristic shifts.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group.[4] Aromatic C-H stretching vibrations will appear around 3000-3100 cm⁻¹, and C=C stretching vibrations of the aromatic rings will be observed in the 1450-1600 cm⁻¹ region.[4]

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (216.3 g/mol ). Common fragmentation patterns would involve cleavage of the benzyl-sulfur bond and fragmentation of the aromatic rings.

Synthesis and Reactivity

Synthesis

A common and logical route to synthesize this compound involves the nucleophilic substitution of a suitable starting material with a benzylthiolate or a 4-mercaptophenoxide. A plausible synthetic approach is the reaction of 4-mercaptophenol with benzyl chloride in the presence of a base.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-mercaptophenol (1 equivalent) in a suitable solvent such as ethanol or DMF.

-

Deprotonation: Add a base, such as sodium hydroxide or potassium carbonate (1.1 equivalents), to the solution and stir until the 4-mercaptophenol is fully deprotonated to form the corresponding thiophenoxide.

-

Nucleophilic Attack: Slowly add benzyl chloride (1 equivalent) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Caption: General workflow for the synthesis of this compound.

Reactivity

The reactivity of this compound is dictated by its three key structural components: the phenolic hydroxyl group, the aromatic ring, and the thioether linkage.

-

Phenolic Hydroxyl Group: The hydroxyl group is acidic and can be deprotonated by a base to form a phenoxide ion. This phenoxide is a potent nucleophile and can participate in various reactions, such as ether and ester formation. The hydroxyl group also activates the aromatic ring towards electrophilic substitution.

-

Aromatic Ring: The phenol ring is electron-rich and susceptible to electrophilic aromatic substitution reactions, such as halogenation, nitration, and Friedel-Crafts reactions. The hydroxyl group is an ortho-, para-directing activator.

-

Thioether Linkage: The sulfur atom in the thioether linkage is nucleophilic and can be oxidized to a sulfoxide or a sulfone using appropriate oxidizing agents. The benzyl-sulfur bond can also be cleaved under certain reductive conditions.

Applications in Research and Drug Development

While specific applications of this compound are not extensively documented, its structural motifs are present in various biologically active molecules. Phenolic compounds are known for their antioxidant, anti-inflammatory, and antimicrobial properties. The benzylthio moiety can also contribute to biological activity and can be found in a range of pharmaceuticals.

The structure of this compound makes it an interesting scaffold for medicinal chemistry. The phenolic hydroxyl group can act as a hydrogen bond donor and acceptor, which is crucial for binding to biological targets.[5] The lipophilic character of the benzyl group can enhance membrane permeability.

Potential Research Applications:

-

Scaffold for Novel Drug Candidates: It can serve as a starting material for the synthesis of more complex molecules with potential therapeutic applications, such as enzyme inhibitors or receptor antagonists.

-

Structure-Activity Relationship (SAR) Studies: As a fragment in SAR studies to understand the contribution of the benzylthio and phenol moieties to the biological activity of larger molecules.

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

General Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of any dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from oxidizing agents.

Conclusion

This compound is a molecule with interesting structural features that suggest its potential as a building block in medicinal chemistry and materials science. While comprehensive data on its physicochemical properties and biological activity are currently limited, this guide provides a foundational understanding based on its chemical structure and the properties of related compounds. Further research to fully characterize this molecule is warranted and could unveil novel applications in drug discovery and other scientific fields.

References

-

Yamada, A., et al. (2013). Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists. ACS Medicinal Chemistry Letters, 4(10), 937–941. [Link]

-

Chemistry LibreTexts. 3.1.12: Spectroscopy of Alcohols and Phenols.[Link]

Sources

- 1. Phenol, 4-((4-(phenylmethoxy)phenyl)sulfonyl)- | C19H16O4S | CID 113063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BENZYL PHENYL SULFIDE | 831-91-4 [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. Design and Synthesis of 4-(4-Benzoylaminophenoxy)phenol Derivatives As Androgen Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Sulfur-Containing Phenol Derivatives in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of medicinal chemistry, the strategic incorporation of sulfur- and phenol-containing moieties has consistently yielded compounds with significant therapeutic potential. The synergistic interplay between the phenolic hydroxyl group, a key hydrogen bond donor and acceptor, and the versatile sulfur atom, with its variable oxidation states and ability to form diverse functional groups, has given rise to a plethora of clinically successful drugs and promising drug candidates. This in-depth technical guide, designed for researchers and drug development professionals, provides a comprehensive review of the synthesis, mechanisms of action, structure-activity relationships (SAR), and experimental evaluation of sulfur-containing phenol derivatives, offering field-proven insights to guide future drug discovery endeavors.

The Chemical Versatility and Therapeutic Significance of Sulfur-Containing Phenols

The prevalence of sulfur in FDA-approved drugs underscores its importance in modulating pharmacokinetic and pharmacodynamic properties. When combined with a phenolic scaffold, the resulting derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2] The phenolic hydroxyl group often plays a crucial role in target binding, antioxidant activity, and metabolic transformations, while the sulfur-containing functional group—be it a thioether, sulfone, or sulfonamide—influences the molecule's electronics, lipophilicity, and spatial arrangement, thereby fine-tuning its biological profile.[3][4]

Key Structural Classes and Their Therapeutic Applications

The diverse ways in which a sulfur atom can be integrated into a phenolic structure give rise to several important classes of compounds, each with its own characteristic set of therapeutic applications.

Phenolic Sulfonamides: A Privileged Scaffold

The sulfonamide group is a cornerstone of medicinal chemistry, and its incorporation into phenolic structures has led to the development of numerous blockbuster drugs.[5]

Phenolic sulfonamides exert their therapeutic effects through various mechanisms, most notably as inhibitors of key enzymes.

-

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a classic zinc-binding group, making these compounds potent inhibitors of carbonic anhydrases (CAs). The phenolic ring can engage in additional interactions within the enzyme's active site, enhancing binding affinity and selectivity.[6] This mechanism is exploited in diuretics and antiglaucoma agents.

-

Cyclooxygenase-2 (COX-2) Inhibition: A prominent class of non-steroidal anti-inflammatory drugs (NSAIDs), the coxibs, features a sulfonamide or a related sulfonyl group attached to a diaryl heterocyclic scaffold, which often includes a phenolic or a phenol-bioisosteric moiety. The sulfonamide group is crucial for selective binding to the COX-2 isozyme.[7]

The biological activity of phenolic sulfonamides is highly dependent on the substitution pattern of both the aromatic rings and the sulfonamide nitrogen. For instance, in the context of COX-2 inhibition, the nature and position of substituents on the phenyl rings dictate the potency and selectivity.[8]

Phenolic Thioethers and Sulfones: Modulators of Biological Activity

The introduction of a thioether or a sulfone linker between a phenol and another aromatic or aliphatic moiety provides a versatile strategy for designing bioactive molecules.

-

Antioxidant and Anti-inflammatory Activity: Phenolic thioethers can act as potent antioxidants, with the sulfur atom contributing to the radical scavenging capacity.[9] The anti-inflammatory effects of these compounds are often linked to their ability to modulate signaling pathways involved in inflammation, such as the NF-κB pathway.[10]

-

Anticancer Activity: Certain phenolic thioethers and sulfones have demonstrated significant anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[11][12]

The oxidation state of the sulfur atom (thioether vs. sulfone) and the nature of the substituents on the aromatic rings significantly impact the biological activity. Oxidation of a thioether to a sulfone can alter the molecule's polarity, hydrogen bonding capacity, and metabolic stability, leading to a modified pharmacological profile.[13]

Synthetic Strategies and Methodologies

The synthesis of sulfur-containing phenol derivatives often involves multi-step sequences that require careful planning and execution. The following sections provide an overview of common synthetic approaches and a detailed experimental protocol for the synthesis of a celecoxib analog as a representative example.

General Synthetic Approaches

The construction of the key sulfur-containing functional groups in a phenolic context can be achieved through various established synthetic transformations.

A common route to phenolic sulfonamides involves the reaction of a suitably protected aminophenol with a sulfonyl chloride, followed by deprotection. Alternatively, a phenol-containing sulfonyl chloride can be reacted with an amine.[14]

Phenolic thioethers are often prepared via nucleophilic substitution of a halide with a thiophenol or by metal-catalyzed cross-coupling reactions. Subsequent oxidation of the thioether with reagents such as m-CPBA or hydrogen peroxide yields the corresponding sulfone.

Experimental Protocol: Synthesis of a Celecoxib Analog

This protocol details the synthesis of a celecoxib analog, a selective COX-2 inhibitor, illustrating a common synthetic strategy for this class of compounds.[7]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

-

To a solution of sodium methoxide in toluene, add p-methylacetophenone.

-

Slowly add ethyl trifluoroacetate at a controlled temperature.

-

Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Quench the reaction with an acidic aqueous solution and extract the product with an organic solvent.

-

Purify the crude product by distillation or column chromatography to obtain the desired diketone.

Step 2: Synthesis of the Celecoxib Analog

-

Dissolve the 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione in ethanol.

-

Add 4-sulfamoylphenylhydrazine hydrochloride and heat the mixture to reflux.

-

Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture and add water to precipitate the product.

-

Collect the solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure celecoxib analog.

Caption: Synthetic workflow for a celecoxib analog.

Biological Evaluation: Protocols and Data Interpretation

The biological evaluation of sulfur-containing phenol derivatives is crucial for determining their therapeutic potential. This section provides detailed protocols for assessing their antioxidant and enzyme inhibitory activities.

Antioxidant Activity Assays

The antioxidant capacity of phenolic compounds is often evaluated using radical scavenging assays such as the DPPH and ABTS methods.[9][15]

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare serial dilutions of the test compound in a suitable solvent.

-

In a 96-well plate, add a specific volume of each dilution of the test compound.

-

Add the DPPH solution to each well and mix.

-

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity for each concentration of the test compound.

-

Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.

-

Prepare a stock solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and potassium persulfate in water.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).

-

Dilute the ABTS•+ solution with a suitable buffer to obtain a specific absorbance at a particular wavelength (e.g., 734 nm).

-

Prepare serial dilutions of the test compound.

-

Add a specific volume of each dilution of the test compound to the diluted ABTS•+ solution.

-

After a defined incubation period, measure the absorbance at the specified wavelength.

-

Calculate the percentage of inhibition of the ABTS•+ radical.

-

Determine the IC50 value.

Enzyme Inhibition Assays

The inhibitory activity of sulfur-containing phenol derivatives against specific enzymes is a key determinant of their therapeutic efficacy. The following protocol describes a general method for assessing COX-2 inhibition.[1][16]

-

Reconstitute the human recombinant COX-2 enzyme in the provided assay buffer.

-

Prepare serial dilutions of the test compound and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

-

In a 96-well plate, add the assay buffer, the COX-2 enzyme, and the test compound or control.

-

Initiate the reaction by adding arachidonic acid (the substrate).

-

Incubate the plate at 37°C for a specific time.

-

Add a solution to stop the reaction.

-

Add a detection reagent that reacts with the product of the enzymatic reaction to generate a fluorescent signal.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of COX-2 inhibition for each concentration of the test compound.

-

Determine the IC50 value.

Caption: Inhibition of the COX-2 pathway by a sulfur-containing phenol derivative.

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes representative QSAR data for different classes of sulfur-containing phenol derivatives, highlighting the impact of structural modifications on their biological activity.

| Compound Class | Target | Representative Compound | R1 | R2 | IC50 (µM) | Reference |

| Phenolic Sulfonamide | Carbonic Anhydrase II | Benzolamide derivative | H | SO2NH2 | 0.012 | [17] |

| Phenolic Sulfonamide | COX-2 | Celecoxib | 4-SO2NH2-Ph | CF3 | 0.04 | [18] |

| Resveratrol Sulfonate | Aromatase | Resveratrol-4'-O-sulfonate | H | OSO2H | 2.5 | [19] |

| Phenolic Thioether | Antioxidant (DPPH) | Catechol thioether | OH | S-thiazole | 15.2 | [9] |

| Phenolic Compound | Anticancer (U2OS) | Tetrahydroquinoline derivative | H | 4-methoxyphenyl | 50.5 | [11] |

Conclusion and Future Perspectives

Sulfur-containing phenol derivatives represent a rich and enduring source of therapeutic innovation. The continued exploration of novel synthetic methodologies, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. The integration of computational tools, such as molecular docking and QSAR modeling, will further accelerate the design and optimization of these promising compounds. As our understanding of the complex interplay between chemical structure and biological function evolves, the strategic combination of sulfur and phenol moieties will remain a powerful approach in the ongoing quest for safer and more effective medicines.

References

-

Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. [Link]

-

Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. PMC. [Link]

-

Design, Synthesis and Biological Evaluation of Aromatase Inhibitors Based on Sulfonates and Sulfonamides of Resveratrol. PubMed Central. [Link]

- US7504471B2 - Sulfur-containing phenolic resin, process for preparing the same, phenol derivatives having thioether structure or disulfide structure, process for preparing the same and epoxy resin composition and adhesive - Google Patents.

-

Synthesis and Antioxidant Activity of New Catechol Thioethers with the Methylene Linker. MDPI. [Link]

-

(PDF) Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2). ResearchGate. [Link]

-

Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Link]

-

(PDF) Inhibition survey with phenolic compounds against the δ- and η-class carbonic anhydrases from the marine diatom thalassiosira weissflogii and protozoan Plasmodium falciparum. ResearchGate. [Link]

-

Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. [Link]

-

Recent Advances in the Synthesis of Sulfonamides Intermediates. Thieme Connect. [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. E3S Web of Conferences. [Link]

-

The Synthesis of Functionalised Sulfonamides. CORE. [Link]

-

Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. National Institutes of Health. [Link]

-

rNets: A standalone package to visualize reaction networks. ChemRxiv. [Link]

-

Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. PMC. [Link]

-

Effect of phenolic-hydroxy-group incorporation on the biological activity of a simplified aplysiatoxin analog with an (R)-(−)-. pubs.rsc.org. [Link]

-

Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC. [Link]

-

Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials. NIH. [Link]

-

Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. Organic Letters. [Link]

-

Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives. mdpi.com. [Link]

-

Quantitative structure-activity relationships of antioxidant phenolic compounds. Journal of Chemical and Pharmaceutical Research. [Link]

-

Development of Sulfamoylated 4-(1-Phenyl-1 H-1,2,3-triazol-4-yl)phenol Derivatives as Potent Steroid Sulfatase Inhibitors for Efficient Treatment of Breast Cancer. PubMed. [Link]

-

Determination of antioxidant capacity [DPPH, ABTS, and FRAP methods... ResearchGate. [Link]

- US3057926A - Sulfur-containing phenolic compounds - Google Patents.

-

Phenolic hydroxyl groups can store energy. Prafs.com. [Link]

-

Graphviz Examples and Tutorial. Sketchviz. [Link]

-

Phenolic Profile, Antioxidant and Enzyme Inhibitory Activities of Leaves from Two Cassia and Two Senna Species. MDPI. [Link]

-

How do we address neglected sulfur pharmacophores in drug discovery? Taylor & Francis Online. [Link]

-

(PDF) QSAR study of phenolic compounds and their anti-DPPH radical activity by discriminant analysis. ResearchGate. [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impact Factor. [Link]

-

The Role of Phenolic Hydroxy Groups in the Free Radical Scavenging Activity of Betalains. ResearchGate. [Link]

-

Phenols and Polyphenols as Carbonic Anhydrase Inhibitors. PubMed. [Link]

-

Sulfation of Phenolic Acids: Chemoenzymatic vs. Chemical Synthesis. MDPI. [Link]

-

Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds. MDPI. [Link]

-

Selective COX-2 inhibitors. Part 1: Synthesis and biological evaluation of phenylazobenzenesulfonamides. ResearchGate. [Link]

-

Sulfones: An important class of organic compounds with diverse biological activities. ResearchGate. [Link]

-

How do you interpret a reaction pathway diagram? TutorChase. [Link]

-

Sulfur-containing phenol formaldehyde resin and preparation method thereof. Patsnap. [Link]

-

Mild and General Method for the Synthesis of Sulfonamides. ResearchGate. [Link]

-

Phenolic Compounds as Potential Dual EGFR & COX-2 Inhibitors. Dovepress. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. [Link]

-

Effect of Chemical Modification involving Phenolic Hydroxyl Group on the Biological Activity of Natural Coumarins. ijptonline.com. [Link]

-

Lien, E. J.; Ren, S.; Bui, H.-H.; Wang, R. Quantitative structure-activity relationship analysis of phenolic antioxidants. Free Radic. Biol. Med. 1999, 26, 285–294. QsarDB. [Link]

-

Activity-Guided Characterization of COX-2 Inhibitory Compounds in Waltheria indica L. Extracts. NIH. [Link]

-

Sulfur, Selenium Or Tellurium Compound (e.g., Thioalcohols, Mercaptans, Etc.) Patents and Patent Applications (Class 514/706). Justia Patents. [Link]

Sources

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. tandfonline.com [tandfonline.com]

- 3. Quantitative structure-activity relationships of phenolic compounds causing apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pjmhsonline.com [pjmhsonline.com]

- 5. thieme-connect.com [thieme-connect.com]

- 6. Design, Synthesis and Anticancer Evaluation of New Substituted Thiophene-Quinoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Viewing a reaction path diagram — Cantera 3.2.0 documentation [cantera.org]

- 8. In silico evaluation of phenolic compounds as inhibitors of Α-amylase and Α-glucosidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, Pharmacological Evaluation, and In-Silico Studies of Thiophene Derivatives [techscience.com]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. researchgate.net [researchgate.net]

- 15. e3s-conferences.org [e3s-conferences.org]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. youtube.com [youtube.com]

- 18. Antioxidant Activity of New Sulphur- and Selenium-Containing Analogues of Potassium Phenosan against H2O2-Induced Cytotoxicity in Tumour Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated HPLC Method for the Quantification of 4-(Benzylthio)phenol

Abstract

This application note presents a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 4-(Benzylthio)phenol. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and water, both modified with 0.1% phosphoric acid, and UV detection. The protocol has been developed based on the physicochemical properties of phenolic compounds and is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure its fitness for purpose in research and quality control environments.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing the method parameters, sample preparation, and a complete validation protocol.

Introduction

This compound is an organic compound that incorporates both a phenol and a thioether functional group. As a phenolic compound, it has potential applications in various fields, including organic synthesis and as an intermediate in the manufacturing of more complex molecules.[1] The accurate and precise quantification of this compound is crucial for process monitoring, quality control of starting materials and final products, and for stability studies.

High-performance liquid chromatography (HPLC) is a powerful and widely used technique for the separation, identification, and quantification of components in a mixture.[3] Reversed-phase chromatography, in particular, is well-suited for the analysis of moderately polar compounds like phenols.[3] This application note describes a systematic approach to the development and validation of an HPLC method for this compound, providing a foundation for its routine analysis.

Scientific Rationale and Method Development

The development of this HPLC method was guided by the fundamental principles of chromatography and the chemical nature of this compound.

-

Stationary Phase Selection: A C18 (octadecylsilyl) silica-based column was chosen as the stationary phase. This is the most common stationary phase in reversed-phase HPLC and provides excellent retention and separation for a wide range of non-polar to moderately polar analytes, including phenolic compounds.[3] The hydrophobic C18 chains interact with the non-polar benzyl and phenyl rings of the analyte, providing the primary retention mechanism.

-

Mobile Phase Selection: The mobile phase consists of a mixture of acetonitrile and water. Acetonitrile is a common organic modifier in reversed-phase HPLC, offering good elution strength and low viscosity.[4][5] A gradient elution is employed to ensure efficient elution of the analyte and any potential impurities with varying polarities, leading to sharper peaks and shorter analysis times compared to isocratic elution.

-

Mobile Phase pH Control: Phosphoric acid (0.1%) is added to both the aqueous and organic phases of the mobile phase. This compound is a weak acid due to its phenolic hydroxyl group. Maintaining a low pH (around 2-3) suppresses the ionization of the phenolic hydroxyl group, ensuring that the analyte is in a single, non-ionized form. This leads to improved peak shape, reproducibility, and retention time stability.

-

Detection Wavelength: Phenolic compounds typically exhibit strong UV absorbance in the range of 270-280 nm due to the π-π* electronic transitions in the benzene ring.[6][7][8][9] For this method, a detection wavelength of 275 nm is proposed as a starting point, which should be confirmed by measuring the UV spectrum of a standard solution of this compound to identify the wavelength of maximum absorbance (λmax).

Experimental

Materials and Reagents

-

This compound reference standard (purity ≥ 98%)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade or Milli-Q)

-

Phosphoric acid (85%, analytical grade)

-

Methanol (HPLC grade, for sample preparation)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column thermostat, and a UV-Vis detector is suitable for this method.

Table 1: Optimized HPLC Parameters

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | 0.1% Phosphoric Acid in Acetonitrile |

| Gradient | 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12.1-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 275 nm |

| Injection Volume | 10 µL |

| Run Time | 15 minutes |

Preparation of Solutions

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade water, mix well, and degas.

-

Mobile Phase B: Add 1.0 mL of 85% phosphoric acid to 1 L of HPLC grade acetonitrile, mix well, and degas.

-

-

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase (at the initial gradient composition of 50:50 A:B) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Preparation: Accurately weigh a suitable amount of the sample containing this compound and dissolve it in methanol to achieve a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (ICH Q2(R2))

A comprehensive validation of this analytical method should be performed to demonstrate its suitability for the intended purpose. The following validation characteristics should be evaluated according to the ICH Q2(R2) guidelines.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

-

Protocol:

-

Analyze a blank sample (diluent) to ensure no interfering peaks at the retention time of this compound.

-

Analyze a standard solution of this compound.

-

Analyze a sample solution.

-